

# (2S,3S)-(-)-Bis(diphenylphosphino)butane: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (2S,3S)-(-)-  
Bis(diphenylphosphino)butane

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For Researchers, Scientists, and Drug Development Professionals

**(2S,3S)-(-)-Bis(diphenylphosphino)butane**, commonly known as (S,S)-Chiraphos, is a chiral, C<sub>2</sub>-symmetric diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its rigid backbone and stereodefined arrangement of diphenylphosphino groups enable the formation of highly effective and enantioselective transition metal catalysts. This technical guide provides an in-depth overview of the synthesis, properties, and applications of (S,S)-Chiraphos, tailored for professionals in research and development.

## Physicochemical and Spectroscopic Properties

(S,S)-Chiraphos is a white, crystalline solid that is stable in air. Its key physicochemical and spectroscopic properties are summarized in the tables below.

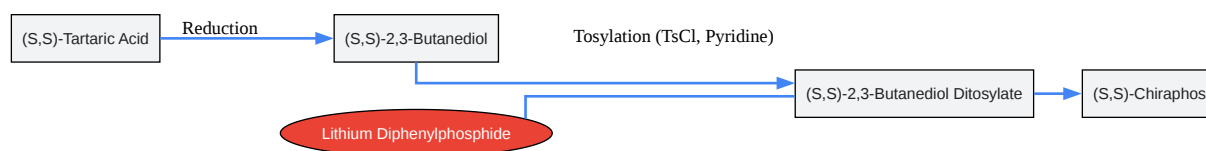
Identifier	Value
IUPAC Name	[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
Synonyms	(S,S)-Chiraphos, (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane
CAS Number	64896-28-2[1]
Molecular Formula	C <sub>28</sub> H <sub>28</sub> P <sub>2</sub> [1]
Molecular Weight	426.47 g/mol [1]

Property	Value	Conditions
Appearance	White crystalline powder or colorless plates[1]	-
Melting Point	108-110 °C[2]	-
Optical Rotation	[α] <sup>22</sup> <sub>D</sub> = -191°[2]	c = 1.5 in Chloroform
Solubility	Soluble in acetone, THF, dichloromethane, chloroform, diethyl ether, toluene, and hot ethanol. Insoluble in hexanes, methanol, and cold ethanol.[1]	-

Spectroscopic Data	Description
<sup>1</sup> H NMR	Spectra available in the literature for platinum complexes.[1]
<sup>31</sup> P NMR	Spectra available in the literature for platinum complexes.[1]
IR Spectroscopy	Conforms to the structure.
Mass Spectrometry	Consistent with the molecular formula.

## Synthesis of (S,S)-Chiraphos

The most common and reliable synthesis of (S,S)-Chiraphos originates from the chiral pool, utilizing the readily available and enantiopure (S,S)-tartaric acid. The synthetic pathway involves the preparation of (S,S)-2,3-butanediol, its subsequent tosylation, and finally, the nucleophilic substitution with lithium diphenylphosphide.



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**Figure 1:** Synthetic pathway for (S,S)-Chiraphos.

## Experimental Protocols

### 1. Preparation of (S,S)-2,3-Butanediol Ditosylate

This procedure is adapted from the seminal work of Fryzuk and Bosnich.

- Materials: (S,S)-2,3-butanediol, p-toluenesulfonyl chloride (TsCl), pyridine.
- Procedure:
  - A solution of (S,S)-2,3-butanediol in pyridine is cooled in an ice bath.
  - p-Toluenesulfonyl chloride is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.
  - After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
  - The mixture is then poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

- The organic layer is washed sequentially with cold dilute HCl, water, and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

## 2. Preparation of Lithium Diphenylphosphide

- Materials: Triphenylphosphine, lithium metal, and an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- Procedure:
  - Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium metal is added to anhydrous THF.
  - A solution of triphenylphosphine in anhydrous THF is added dropwise to the stirred suspension of lithium metal.
  - The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a deep red-orange solution, indicating the presence of the lithium diphenylphosphide anion. The reaction is typically complete within a few hours.

## 3. Synthesis of (S,S)-Chiraphos

- Materials: (S,S)-2,3-butanediol ditosylate, lithium diphenylphosphide solution in THF.
- Procedure:
  - Under an inert atmosphere, a solution of (S,S)-2,3-butanediol ditosylate in anhydrous THF is cooled in an ice bath.
  - The freshly prepared solution of lithium diphenylphosphide in THF is added dropwise to the stirred solution of the ditosylate.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

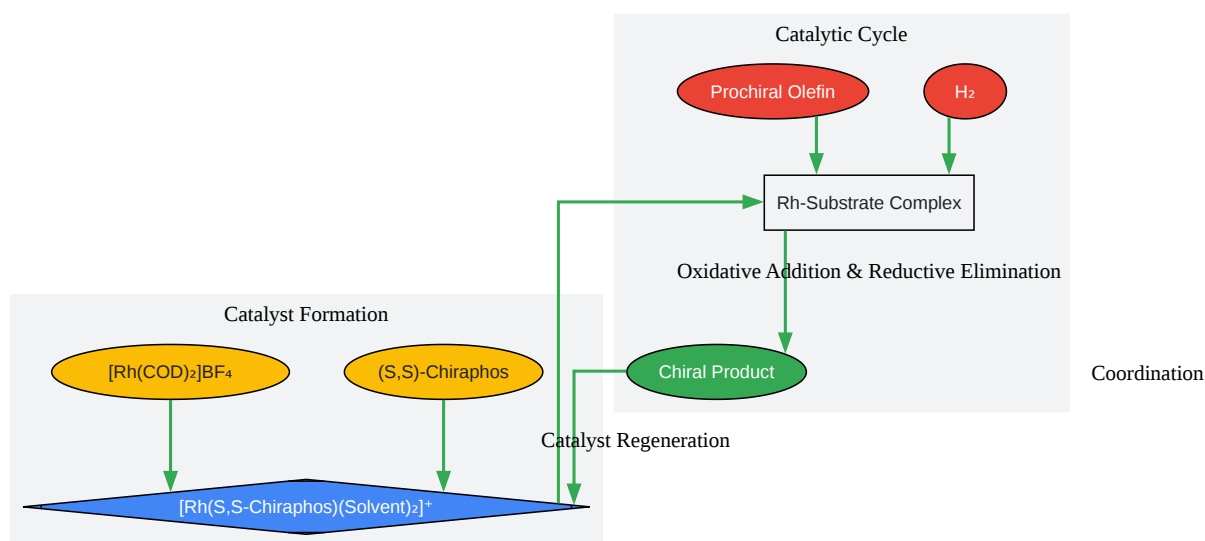
- The reaction is quenched by the careful addition of degassed water.
- The product is extracted with an organic solvent, and the organic layer is washed with degassed water and brine.
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from a suitable solvent such as absolute ethanol to afford (S,S)-Chiraphos as a white crystalline solid.<sup>[1]</sup>

## Applications in Asymmetric Catalysis

(S,S)-Chiraphos is a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably in rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation.

### Asymmetric Hydrogenation

Rhodium complexes of (S,S)-Chiraphos are highly efficient catalysts for the asymmetric hydrogenation of prochiral olefins, particularly  $\alpha$ -(acylamino)acrylic acids and their esters, to produce chiral amino acid derivatives with high enantioselectivity.



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**Figure 2:** Generalized workflow for asymmetric hydrogenation.

#### Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)- $\alpha$ -acetamidocinnamate

- **Catalyst Precursor Preparation:** A rhodium precursor, such as  $[\text{Rh}(\text{COD})_2]\text{BF}_4$ , and (S,S)-Chiraphos (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol or THF) under an inert atmosphere to form the active catalyst in situ.
- **Hydrogenation Procedure:**
  - The substrate, methyl (Z)- $\alpha$ -acetamidocinnamate, is dissolved in the same degassed solvent in a hydrogenation vessel.
  - The catalyst solution is added to the substrate solution.

- The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 1-10 atm).
- The reaction mixture is stirred at room temperature until the hydrogen uptake ceases.
- The solvent is removed under reduced pressure.
- Analysis: The conversion can be determined by  $^1\text{H}$  NMR spectroscopy. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined by chiral HPLC or chiral GC analysis.

## Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes of (S,S)-Chiraphos are also effective catalysts for asymmetric allylic alkylation (AAA) reactions, which are a powerful tool for the construction of stereogenic centers.

## Conclusion

**(2S,3S)-(-)-Bis(diphenylphosphino)butane**, or (S,S)-Chiraphos, remains a highly valuable and versatile chiral ligand in the arsenal of synthetic chemists. Its straightforward synthesis from the chiral pool and its demonstrated efficacy in a range of asymmetric catalytic transformations ensure its continued relevance in both academic research and industrial applications, particularly in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides a foundational understanding for the synthesis and application of this important catalytic tool.

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## References

- 1. (S,S)-Chiraphos [drugfuture.com]
- 2. Chiraphos – Wikipedia [de.wikipedia.org]

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